Ettac-2

PROTAC LRG1 degradation renal fibrosis

ETTAC-2 is a first-in-class proteolysis-targeting chimera (PROTAC) engineered to degrade leucine-rich α-2 glycoprotein 1 (LRG1) via the ubiquitin-proteasome pathway. It comprises an LRG1-targeting peptide (ET), a flexible linker, and the E3 ligase-recruiting moiety lenalidomide, and is supplied at ≥98% purity for in vitro and in vivo studies.

Molecular Formula C83H123N23O26S
Molecular Weight 1891.1 g/mol
Cat. No. B15542074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEttac-2
Molecular FormulaC83H123N23O26S
Molecular Weight1891.1 g/mol
Structural Identifiers
InChIInChI=1S/C83H123N23O26S/c1-8-42(4)67(80(129)97-54(27-30-133-7)72(121)98-55(31-41(2)3)76(125)105-68(44(6)109)82(131)132)104-73(122)52(16-12-29-88-83(85)86)96-75(124)57(33-46-34-87-40-91-46)100-70(119)51(14-9-10-28-84)95-69(118)43(5)92-77(126)58(38-107)102-74(123)56(32-45-17-19-47(110)20-18-45)99-78(127)59(39-108)101-71(120)53(21-26-66(116)117)94-65(115)36-90-64(114)35-89-61(111)24-25-62(112)93-50-15-11-13-48-49(50)37-106(81(48)130)60-22-23-63(113)103-79(60)128/h11,13,15,17-20,34,40-44,51-60,67-68,107-110H,8-10,12,14,16,21-33,35-39,84H2,1-7H3,(H,87,91)(H,89,111)(H,90,114)(H,92,126)(H,93,112)(H,94,115)(H,95,118)(H,96,124)(H,97,129)(H,98,121)(H,99,127)(H,100,119)(H,101,120)(H,102,123)(H,104,122)(H,105,125)(H,116,117)(H,131,132)(H4,85,86,88)(H,103,113,128)/t42-,43-,44+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60?,67-,68-/m0/s1
InChIKeyBYECIWKLWDFKLU-YMMABHDJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ETTAC-2: LRG1-Targeting PROTAC Degrader for Fibrosis Research – Key Product Data


ETTAC-2 is a first-in-class proteolysis-targeting chimera (PROTAC) engineered to degrade leucine-rich α-2 glycoprotein 1 (LRG1) via the ubiquitin-proteasome pathway [1]. It comprises an LRG1-targeting peptide (ET), a flexible linker, and the E3 ligase-recruiting moiety lenalidomide, and is supplied at ≥98% purity for in vitro and in vivo studies [1].

Why Generic LRG1 Antagonists or Alternative PROTAC Linkers Cannot Substitute for ETTAC-2


ETTAC-2’s efficacy is exquisitely dependent on its ternary complex architecture. The ET peptide alone, lenalidomide alone, or their physical mixture completely fail to reduce LRG1 levels, proving that only the covalently linked PROTAC engages the ubiquitin-proteasome machinery [1]. Moreover, even structurally identical PROTACs bearing one- or two-carbon linker variations (ETTAC-3, -4, -5) exhibit sharply attenuated potency, confirming that the precise linker geometry of ETTAC-2 is non-interchangeable [1].

ETTAC-2: Quantitative Differential Evidence vs. Closest Analogs for Procurement Decision-Making


DC50 Potency Ranking Against Full ETTAC Series

ETTAC-2 achieves half-maximal LRG1 degradation (DC50) at 8.38 µM in HK-2 cells, making it the most potent degrader among four linker-length variants tested simultaneously [1]. ETTAC-3 (DC50 = 9.85 µM) is 17.5% less potent, ETTAC-4 (DC50 = 13.23 µM) is 57.9% less potent, and ETTAC-5 (DC50 = 24.6 µM) is 193% less potent [1].

PROTAC LRG1 degradation renal fibrosis

Chimera Integrity Requirement: Degradation Specificity vs. Constituent Fragments

Only the intact ETTAC-2 PROTAC induces detectable LRG1 degradation; the ET peptide alone, lenalidomide alone, and the ET+lenalidomide combination all produce no measurable LRG1 reduction under identical conditions [1]. This demonstrates that covalent linkage is strictly required for functional ternary complex formation.

PROTAC specificity ubiquitin-proteasome targeted protein degradation

Proteasome-Dependent Mechanism Confirmed by MG132 Reversal

Co-treatment with the proteasome inhibitor MG132 completely abrogates ETTAC-2-mediated LRG1 degradation, confirming that ETTAC-2 acts through the canonical ubiquitin-proteasome pathway [1]. This mechanistic evidence distinguishes ETTAC-2 from passive binding inhibitors that merely occupy LRG1 without eliminating the protein.

PROTAC mechanism of action MG132 ubiquitin-proteasome pathway

Certified Purity Benchmark for Reproducible Research

Commercially supplied ETTAC-2 is verified at 98.22% purity by HPLC . In contrast, in-house synthesized PROTAC batches frequently exhibit variable purity, which can confound dose-response relationships and undermine inter-laboratory reproducibility.

compound purity quality control reproducibility

ETTAC-2: Optimal Research and Preclinical Application Scenarios Based on Differential Evidence


Renal Fibrosis Mechanism and Target Validation Studies

ETTAC-2 is uniquely suited for renal fibrosis research where LRG1 degradation is required to interrogate the TGF-β-Smad3 signaling axis. Its demonstrated ability to penetrate damaged renal cells and degrade LRG1 in fibrotic kidneys makes it the preferred tool for UUO-model studies [1]. The quantitative DC50 of 8.38 µM allows precise dose-response experiments in HK-2 cells and in vivo efficacy models [1].

PROTAC Structure-Activity Relationship (SAR) and Linker Optimization Programs

Because ETTAC-2 represents the optimal linker length among the ETTAC series, it serves as the benchmark for medicinal chemistry efforts aimed at developing next-generation LRG1 degraders [1]. Researchers can use ETTAC-2 as the positive control when evaluating novel PROTAC architectures, with the known DC50 values of ETTAC-3/4/5 providing reference points for linker-length-activity correlations [1].

Corneal Neovascularization and Ocular Angiogenesis Research

Independent studies have demonstrated that ETTAC-2 suppresses the TGF-β-Smad1/5/9 pathway in corneal neovascularization models, confirming its utility beyond renal indications [2]. The compound’s purity (98.22%) and certified identity support its use in sensitive in vivo ocular assays where contaminants could provoke confounding inflammatory responses.

Quality-Controlled Cell-Based Degradation Assays Requiring Certified Reference Material

For core facilities and contract research organizations (CROs) that demand batch-to-batch consistency, ETTAC-2 supplied at ≥98% purity eliminates the variability inherent in self-synthesized PROTACs . The verified purity and documented DC50 enable standardized assay protocols for screening LRG1 degraders or evaluating combination therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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